molecular formula C15H22N2O2 B13461753 tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate

tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate

Cat. No.: B13461753
M. Wt: 262.35 g/mol
InChI Key: VRBHMMQFEKRGEJ-UHFFFAOYSA-N
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Description

tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a bicyclic organic compound featuring a 2,3-dihydro-1H-isoindole core substituted with a tert-butyl carboxylate group at position 2 and a methylaminomethyl moiety at position 4. This structure confers unique physicochemical properties, such as moderate polarity due to the tertiary amine and ester functionalities, making it a versatile intermediate in medicinal chemistry and drug discovery.

Properties

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

tert-butyl 4-(methylaminomethyl)-1,3-dihydroisoindole-2-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-9-12-7-5-6-11(8-16-4)13(12)10-17/h5-7,16H,8-10H2,1-4H3

InChI Key

VRBHMMQFEKRGEJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C(=CC=C2)CNC

Origin of Product

United States

Preparation Methods

Reductive Amination Route

One common approach involves the reductive amination of a 4-formyl-2,3-dihydro-1H-isoindole-2-carboxylate tert-butyl ester intermediate with methylamine or methylamino derivatives. The process proceeds as follows:

Step Reagents/Conditions Description Yield/Notes
1 4-formyl-2,3-dihydro-1H-isoindole-2-carboxylate tert-butyl ester + methylamine Reductive amination using sodium triacetoxyborohydride or sodium cyanoborohydride in dichloromethane or acetonitrile at room temperature High selectivity for secondary amine formation; mild conditions preserve protecting groups
2 Purification by silica gel chromatography Removal of impurities and isolation of product Yields typically range 70-85%

This method allows direct introduction of the methylaminomethyl group at the 4-position with good control over stereochemistry and minimal side reactions.

Carbamate Protection and Deprotection

The tert-butyl ester protecting group is introduced or maintained through the use of tert-butyl chloroformate or Boc anhydride reagents during or after ring formation:

Step Reagents/Conditions Description Yield/Notes
1 Reaction of isoindoline amine intermediate with di-tert-butyl dicarbonate (Boc2O) in presence of base (e.g., triethylamine) Formation of tert-butyl carbamate protecting group on nitrogen or carboxyl group High yield; crucial for protecting amine functionality during subsequent steps
2 Selective deprotection with trifluoroacetic acid or HCl in DCM/MeOH Controlled removal of Boc group if needed Conditions optimized to avoid decomposition

Alkylation of Piperidine Precursors

Related synthetic routes use tert-butyl 4-(methylamino)piperidine-1-carboxylate derivatives as intermediates, which can be cyclized or further modified to form the isoindoline structure:

Step Reagents/Conditions Description Yield/Notes
1 Alkylation of 4-(methylamino)piperidine derivative with benzyl or other aryl aldehydes Formation of N-substituted intermediates via reductive amination Yields around 70-80%
2 Cyclization under acidic or basic conditions Formation of isoindoline ring system Requires optimization to avoid polymerization
3 Boc protection and purification Stabilizes intermediate for further functionalization

Reaction Conditions and Optimization

Parameter Typical Conditions Comments
Solvent Dichloromethane, acetonitrile, or tetrahydrofuran Choice depends on reagent solubility and reaction step
Temperature Room temperature to reflux (20–65 °C) Mild temperatures preferred to maintain protecting groups
Base Triethylamine, potassium carbonate, N-ethyl-N,N-diisopropylamine Used to neutralize acids and promote carbamate formation
Reducing Agent Sodium triacetoxyborohydride, sodium cyanoborohydride Selective for reductive amination without over-reduction
Reaction Time Several hours to overnight (12–30 h) Longer times improve yield but require monitoring

Analytical and Characterization Data

Typical characterization of the synthesized compound includes:

Technique Observations
1H NMR (400 MHz, CDCl3) Signals corresponding to tert-butyl group (~1.4 ppm, 9H, singlet), methylene protons adjacent to nitrogen (~3.0–4.0 ppm), aromatic protons of isoindoline ring (~7.0–7.5 ppm), methylamino group (~2.2 ppm, singlet)
Mass Spectrometry (ESI+) Molecular ion peak consistent with C15H22N2O2 at m/z ~263 (M+H)+
Purity >95% by HPLC or GC analysis
Melting Point Typically 100–120 °C (depending on salt form and purity)

Summary Table of Preparation Routes

Route Starting Material Key Reagents Conditions Yield (%) Notes
Reductive Amination 4-formyl isoindoline tert-butyl ester Methylamine, NaBH(OAc)3 RT, DCM, 12–24 h 70–85 Direct introduction of methylaminomethyl group
Carbamate Protection Isoindoline amine intermediate Boc2O, base RT, DCM or THF >90 Protects amine/carboxyl groups for stability
Piperidine Alkylation & Cyclization tert-butyl 4-(methylamino)piperidine-1-carboxylate Aldehydes, reducing agents RT to 65 °C, 12–30 h 60–80 Multi-step, requires cyclization optimization

Research and Development Notes

  • The synthesis requires careful control of moisture and temperature to avoid hydrolysis of the tert-butyl ester.
  • Use of molecular sieves during reductive amination improves yield by removing water.
  • Alternative protecting groups can be explored but tert-butyl carbamate is preferred for its stability and ease of removal.
  • Scale-up requires monitoring of reaction exotherms and purification steps to maintain product integrity.

Scientific Research Applications

tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a chemical compound with an isoindole core, a bicyclic structure featuring a benzene ring fused to a five-membered nitrogen-containing ring. The presence of tert-butyl and methylamino groups enhances its solubility and reactivity, making it valuable in various chemical applications.

Synthesis
The synthesis of this compound typically involves several steps, highlighting the complexity and allowing for variations to create different derivatives.

Potential Applications
While the provided search results do not offer explicit applications of this compound, they do highlight the use of related compounds in scientific research, particularly in medicinal chemistry:

  • Cancer Therapy Research: Derivatives of pyrazole-triaryl, pyridazine, and thiazolidinone have been investigated as potential anticancer agents . These compounds target CDK2 and cyclooxygenase-2 (COX-2) enzymes, which are potential targets for cancer treatment .
  • Tetrahydroisoquinolines: A series of tetrahydroisoquinolines, particularly one containing thio-naphthalen-acetamide connected to cyano tetrahydroisoquinolines, has shown significant efficacy on several cell lines and induces cell cycle arrest specifically at the G2/M phase .
  • Building Blocks for Synthesis: The compound can serve as a building block in chemical synthesis, given its functional groups and structure . It can be used to create more complex molecules with desired properties.

Because "this compound" is similar to other "tert-butyl" compounds, the search results also mention these related compounds:

Mechanism of Action

The mechanism of action of tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs from the evidence, highlighting key differences:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight CAS RN Melting Point
tert-Butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate (Target) 2,3-Dihydro-1H-isoindole 2-carboxylate; 4-methylaminomethyl C15H22N2O2 262.35 Not provided Not reported
tert-Butyl 4-[4-[(methylamino)methyl]phenyl]piperazine-1-carboxylate Piperazine 1-carboxylate; 4-phenyl-methylaminomethyl C17H27N3O2 305.41 681508-91-8 60°C–62°C
tert-Butyl 4-[4-[(methylamino)methyl]pyrid-2-yl]piperazine-1-carboxylate Piperazine 1-carboxylate; 4-pyridyl-methylaminomethyl C16H26N4O2 306.40 946409-15-0 62.5°C–63.5°C
tert-Butyl 5-[(fluorosulfonyl)oxy]-2,3-dihydro-1H-isoindole-2-carboxylate 2,3-Dihydro-1H-isoindole 2-carboxylate; 5-fluorosulfonyloxy C12H12FN3O5S2 361.37 EN300-748997 Not reported

Key Observations:

  • Core Structure: The target compound and the fluorosulfonyl analog share the isoindole core, whereas the piperazine-based analogs feature a six-membered heterocyclic ring.
  • Substituent Effects: The methylaminomethyl group in the target compound introduces a basic tertiary amine, which may enhance solubility in acidic conditions. In contrast, the fluorosulfonyl group in the isoindole analog () increases electrophilicity, making it reactive toward nucleophiles .

Biological Activity

Tert-butyl 4-[(methylamino)methyl]-2,3-dihydro-1H-isoindole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including interaction studies, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C15H22N2O2C_{15}H_{22}N_{2}O_{2} and a molecular weight of approximately 262.35 g/mol. Its structure includes an isoindole core, which is characterized by a fused benzene and nitrogen-containing ring, along with tert-butyl and methylamino functional groups that enhance its solubility and reactivity .

Preliminary research indicates that this compound may interact with various biological targets, including enzymes and receptors. These interactions could mediate its pharmacological effects. The binding affinities and mechanisms of action are crucial for understanding the therapeutic potential of this compound.

Biological Activity Overview

The biological activity of the compound can be summarized in the following key areas:

  • Antitumor Activity :
    • Similar compounds with isoindole structures have shown promising antitumor effects. For instance, derivatives have been tested against various cancer cell lines, demonstrating significant cytotoxicity. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents can enhance or diminish activity .
  • Neuroprotective Effects :
    • Given the structural similarities to other neuroprotective agents, there is potential for this compound to exhibit protective effects against neurodegenerative diseases. Studies on related compounds suggest that they may reduce oxidative stress and inflammation in neuronal cells .
  • Enzyme Inhibition :
    • The compound's ability to inhibit specific enzymes involved in metabolic pathways could be explored further. This property may contribute to its overall pharmacological profile and therapeutic applications.

Case Study 1: Anticancer Activity

A study investigated the effects of a structurally similar isoindole derivative on several cancer cell lines. The results indicated an IC50 value of less than 5 µM against A-431 epidermoid carcinoma cells, suggesting potent anticancer activity. The mechanism was attributed to apoptosis induction via caspase activation .

Case Study 2: Neuroprotection

In a model of Alzheimer’s disease, a related compound demonstrated a reduction in amyloid-beta-induced toxicity in astrocytes. The study highlighted a decrease in pro-inflammatory cytokines (e.g., TNF-α) and oxidative stress markers, indicating neuroprotective properties that could be relevant for this compound as well .

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, we compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
Tert-butyl 4-aminoisoindoline-2-carboxylateC_{13}H_{16}N_{2}O_{2}Lacks methylamino group; potential neuroprotective effects
Tert-butyl 4-bromoisoindoline-2-carboxylateC_{13}H_{16}BrN_{O}_{2}Halogenated variant; increased reactivity due to bromine
Tert-butyl 5-(aminomethyl)-2,3-dihydro-1H-isoindole-2-carboxylateC_{13}H_{18}N_{2}O_{2}Different position of amino group; altered biological activity

These comparisons highlight how variations in functional groups can significantly impact biological activity and chemical reactivity.

Q & A

Q. Basic

  • NMR Analysis :
    • ¹H NMR : Identify protons on the isoindole ring (δ 6.5–7.5 ppm) and tert-butyl group (δ 1.2–1.4 ppm). The methylaminomethyl group’s N–CH₃ appears as a singlet near δ 2.2–2.5 ppm .
    • ¹³C NMR : The carbonyl carbon of the carboxylate group resonates at δ 165–170 ppm .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragments, such as loss of the tert-butyl group (Δm/z ~56) .
  • Computational Tools : Use PubChem or ChemDraw to generate InChI/SMILES strings for database validation (e.g., InChIKey: YGBOPYYFRRIEJT-UHFFFAOYSA-N) .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .
  • Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with saline solution .

How can reaction conditions be optimized to improve yield and purity during synthesis?

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., DMSO, acetonitrile) enhance solubility of intermediates .
  • Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate carboxylate ester formation .
  • Temperature Control : Maintain 0–5°C during sensitive steps (e.g., Boc protection) to minimize side reactions .
  • Workup Strategies : Liquid-liquid extraction (e.g., dichloromethane/water) removes unreacted reagents before chromatography .

How should researchers address contradictions in reported biological activity data for this compound?

Q. Advanced

  • Reproducibility Checks : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting bioactivity .
  • Orthogonal Assays : Cross-validate results with alternative methods (e.g., SPR for binding affinity vs. enzymatic assays) .
  • Statistical Analysis : Apply ANOVA or t-tests to assess significance of variations between studies .

What advanced techniques are used to study interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : Software like AutoDock Vina predicts binding modes to receptors (e.g., GPCRs). Focus on hydrogen bonding between the methylaminomethyl group and active-site residues .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to validate docking predictions .
  • Kinetic Assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates in real-time enzymatic assays .

How do structural modifications of the isoindole core influence physicochemical properties?

Q. Advanced

  • LogP Prediction : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP and improve solubility. Computational tools like MarvinSuite estimate logP changes .
  • Steric Effects : Substituents at the 4-position (e.g., methylaminomethyl) alter conformational flexibility, impacting binding entropy .
  • Crystallography : Single-crystal X-ray diffraction reveals spatial arrangement of the tert-butyl group and isoindole ring .

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